5-Nitro-1,3-benzodioxole

Overview

Description

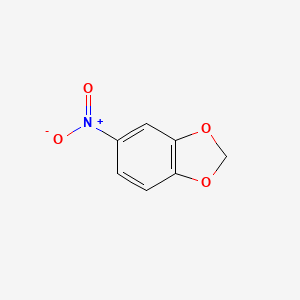

5-Nitro-1,3-benzodioxole (C₇H₅NO₄, MW 167.12 g/mol, CAS 2620-44-2) is a nitroaromatic compound featuring a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) substituted with a nitro group at the 5-position . Its IUPAC name is this compound, and it is alternatively referred to as 3,4-methylenedioxynitrobenzene. The compound is widely utilized in enzymatic assays, particularly as a substrate for peroxygenases (UPOs) and peroxidases, due to its electron-deficient aromatic system, which facilitates redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant and well-established method for preparing 5-Nitro-1,3-benzodioxole involves the electrophilic aromatic substitution reaction of nitration on the parent compound 1,3-benzodioxole. The key steps and conditions are as follows:

- Starting Material: 1,3-benzodioxole (also known as methylenedioxybenzene).

- Nitrating Agents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed to generate the nitronium ion (NO₂⁺), the active electrophile for nitration.

- Reaction Conditions: Typically, the reaction is conducted under controlled temperature conditions (often below ambient temperature to moderate heat) to avoid over-nitration or decomposition.

- Mechanism: The nitronium ion attacks the electron-rich aromatic ring of 1,3-benzodioxole, predominantly at the 5-position due to electronic and steric factors, yielding this compound.

- Use of continuous flow reactors to improve heat dissipation and control of nitration.

- Optimization of acid concentrations and temperature to maximize yield and selectivity.

- Post-reaction purification by recrystallization or distillation to achieve high purity of the nitro compound.

Detailed Reaction Parameters and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 1,3-Benzodioxole | Purity ≥ 99% recommended |

| Nitrating mixture | Concentrated HNO₃ and H₂SO₄ (1:1 v/v) | Generates nitronium ion |

| Temperature | 0°C to 30°C | Lower temperatures favor mono-nitration |

| Reaction time | 1 to 3 hours | Monitored by TLC or GC |

| Work-up | Quenching in ice, neutralization with water | Extraction with organic solvents |

| Purification | Recrystallization from suitable solvents | Ensures removal of unreacted starting material and side products |

| Typical yield | 70% to 85% | Depends on scale and reaction control |

Characterization of Intermediates and Product

The synthesis process involves monitoring intermediates and final product by various analytical techniques:

- Melting Point: this compound typically melts around 146–148°C, confirming purity.

- Gas Chromatography (GC): Used to assess purity, typically ≥ 99% for the final product.

- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic nitro group peaks near 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows aromatic proton signals between δ 6.5–7.5 ppm.

- $$^{13}C$$ NMR indicates dioxole carbons around δ 95–105 ppm.

- Mass Spectrometry (MS): Confirms molecular ion at m/z 183 corresponding to C₇H₅NO₄.

- X-Ray Diffraction (XRD): Used for solid-state structural confirmation when required.

Alternative and Multi-Step Synthetic Routes

While direct nitration is the main route, literature indicates multi-step syntheses involving:

- Protection/Deprotection Strategies: To control regioselectivity or to introduce other substituents before nitration.

- Use of Nitration Precursors: For example, nitration of substituted benzodioxole derivatives followed by functional group transformations.

- Catalytic Nitration: Employing solid acid catalysts or milder nitrating agents to improve selectivity and environmental profile.

Industrial Production Enhancements

Industrial synthesis emphasizes:

- Flow Chemistry: Continuous flow nitration reactors allow precise control over reaction parameters, improving safety and scalability.

- Purification Techniques: Use of crystallization under controlled cooling rates to obtain high-purity crystals.

- Waste Minimization: Optimizing acid recycling and neutralization processes to reduce environmental impact.

Summary Table: Preparation Methods Comparison

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Nitration | Nitration of 1,3-benzodioxole with HNO₃/H₂SO₄ | Simple, high yield | Requires careful temperature control; corrosive acids |

| Catalytic Nitration | Use of solid acid catalysts | Milder conditions, greener process | May require catalyst recovery |

| Multi-Step Synthesis | Protection, nitration, deprotection steps | Higher regioselectivity | More complex, longer synthesis time |

| Continuous Flow Nitration | Flow reactor nitration | Scalable, safer, better heat control | Requires specialized equipment |

Research Findings and Notes

- The nitration reaction is highly regioselective for the 5-position on the benzodioxole ring due to electronic effects of the methylenedioxy group.

- Over-nitration or formation of dinitro derivatives is minimized by controlling acid concentration and temperature.

- The nitro group introduced enhances the compound’s reactivity for further chemical modifications such as reductions to amino derivatives or electrophilic substitutions.

- Purity and yield optimization are critical for applications in pharmaceutical intermediates and biochemical research.

- Analytical characterization is essential for confirming the position of nitration and ensuring the absence of positional isomers.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino-1,3-benzodioxole.

Substitution: Various halogenated derivatives depending on the halogen used.

Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

Chemistry

- Enzyme-Catalyzed Reactions : NBD serves as a substrate in enzyme-catalyzed reactions, particularly in studying catalytic efficiency and structural characteristics of enzymes such as unspecific peroxygenases. Its ability to participate in redox reactions makes it an important tool for understanding enzyme mechanisms.

Biology

- Protein Interactions : The compound is utilized in studies involving enzyme inhibition and protein interactions due to its capability to interact with various biological molecules. It can modify protein thiol groups, leading to inhibition of enzyme activity.

Medicine

- Photosensitizer : Research indicates potential applications of NBD as a photosensitizer in photodynamic therapy and dye-sensitized solar cells (DSSCs). Its non-linear optical behavior suggests possible uses in medical imaging technologies.

- Anti-Tumor Activity : Recent studies have shown that derivatives of 1,3-benzodioxole improve anti-tumor efficiency when conjugated with arsenicals, indicating potential therapeutic applications against cancer .

Industry

- Synthesis of Organic Molecules : NBD is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity allows for the development of new compounds with desired biological activities .

Enzyme Inhibition Studies

A study demonstrated that NBD effectively inhibits certain enzymes involved in metabolic pathways. The mechanism was attributed to the nitro group's ability to form reactive intermediates that modify critical thiol groups on enzymes.

Photodynamic Therapy Research

Another research project explored the use of NBD as a photosensitizer for targeted cancer therapies. Results indicated that NBD could induce cell death in tumor cells upon light activation without harming surrounding healthy tissue .

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify protein thiol groups, thereby inhibiting enzyme activity . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxoles

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-nitro-1,3-benzodioxole and related compounds:

Key Observations :

- Electron Effects : The nitro group in this compound is strongly electron-withdrawing, making it more reactive in redox reactions compared to alkyl- or halogen-substituted analogs .

- Solubility : Fluorinated derivatives (e.g., 2,2-difluoro-5-nitro-1,3-benzodioxole) exhibit lower solubility in aqueous media due to increased hydrophobicity .

- Steric Factors : Compounds with multiple substituents (e.g., 5-bromo-6-nitro-1,3-benzodioxole) show reduced catalytic efficiency in enzyme assays due to steric hindrance .

Enzymatic Reactivity and Kinetic Parameters

This compound is a standard substrate for assessing peroxygenase activity. The table below compares its kinetic parameters with other substrates in enzyme systems:

Key Findings :

- Substrate Specificity : this compound exhibits higher catalytic efficiency (kcat/Km) compared to bulkier substrates like naphthalene due to its smaller size and optimal fit in enzyme active sites .

- Enzyme Mutations : Mutations such as F76A in PaDa-I double Km for this compound, highlighting the importance of residue-substrate interactions .

- pH Dependency : HspUPO shows optimal activity with this compound at neutral pH, unlike ABTS (optimal at pH 4), indicating substituent-dependent pH sensitivity .

Stability and Operational Robustness

Biological Activity

5-Nitro-1,3-benzodioxole (NBD), an organic compound with the molecular formula C₇H₅NO₄, has garnered attention in various fields of biological research due to its distinct chemical properties and biological activities. This article delves into the biological activity of NBD, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of a nitro group in this compound significantly influences its chemical reactivity. The nitro group enhances the compound's ability to participate in redox reactions, which can lead to the formation of reactive intermediates capable of modifying protein thiol groups. This modification can inhibit enzyme activity, making NBD a valuable tool in biochemical research .

Key Reactions

- Reduction : The nitro group can be reduced to an amino group, altering the compound's biological activity.

- Electrophilic Substitution : NBD can undergo electrophilic substitution reactions at the benzene ring.

- Oxidation : Although less common, oxidation reactions also occur with this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and application:

- Antidiabetic Potential : Research has indicated that derivatives of benzodioxole, including NBD, show significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, one derivative demonstrated an IC₅₀ value of 0.68 µM against α-amylase while exhibiting low cytotoxicity towards normal cell lines .

- Anticancer Effects : Studies have shown that NBD derivatives possess antiproliferative properties against various cancer cell lines. For example, certain derivatives have shown significant activity against MCF-7 breast cancer cells and B16-F10 melanoma cells .

- Enzyme Inhibition : NBD has been utilized as a substrate in enzyme-catalyzed reactions to study catalytic efficiency and enzyme interactions. Its ability to inhibit lactate dehydrogenase (LDHA) has also been explored, suggesting its potential as a small molecule candidate for cancer therapy .

Case Studies

Several studies have evaluated the biological effects of this compound and its derivatives:

- Antidiabetic Study : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that a specific benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

- Anticancer Activity : A study investigated the effects of NBD derivatives on various cancer cell lines, revealing that certain compounds exhibited IC₅₀ values ranging from 26 to 65 µM against these cells while maintaining safety profiles for normal cells .

Comparative Analysis

To better understand the significance of this compound in comparison to similar compounds, the following table summarizes key differences:

| Compound | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Antidiabetic and anticancer | Varies (26–65) |

| 1,3-Benzodioxole | Baseline compound | Not applicable |

| 5-Amino-1,3-benzodioxole | Reduced form with altered activity | Not specified |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-nitro-1,3-benzodioxole, and how are intermediates characterized?

- Methodological Answer : this compound is synthesized via nitration of 1,3-benzodioxole derivatives. Key intermediates include 1,2-(methylenedioxy)-4-nitrobenzene, which is confirmed using melting point analysis (146–148°C) and gas chromatography (purity ≥99%) . Multi-step routes often involve nitration under controlled acidic conditions, followed by purification via recrystallization. Characterization of intermediates employs FT-IR and NMR spectroscopy to verify nitro-group placement and ring integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Assigns vibrational modes (e.g., nitro group stretching at ~1,520 cm⁻¹) and confirms structural symmetry .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.5–7.5 ppm) and dioxole carbons (δ 95–105 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 183 for C₇H₅NO₄) and fragmentation patterns .

- XRD : Resolves crystal structure and intermolecular interactions in solid-state studies .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as a substrate for unspecific peroxygenases (UPOs) to study enzyme kinetics. For example, UPO-catalyzed hydroxylation of this compound produces 4-nitrocatechol, monitored via UV-Vis spectroscopy (λ = 425 nm, ε = 9,700 M⁻¹cm⁻¹) . This reaction is pH-dependent, with optimal activity at neutral pH .

Advanced Research Questions

Q. How does the nitro group influence electronic properties in dye-sensitized solar cells (DSSCs)?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the nitro group enhances electron-withdrawing capacity, increasing the first hyperpolarizability (β = 2.34 × 10⁻³⁰ esu) and light-harvesting efficiency (LHE). Substitutions with donor-acceptor groups (e.g., –OCH₃ or –CF₃) red-shift absorption spectra, improving DSSC performance . Experimental validation combines cyclic voltammetry and time-dependent DFT (TD-DFT) to optimize bandgap alignment .

Q. How can this compound be used in directed evolution of fungal peroxygenases?

- Methodological Answer : The compound acts as a chromogenic substrate in high-throughput screening of UPO mutants. Hydroxylation activity correlates with 4-nitrocatechol formation, quantified spectrophotometrically. For example, evolved AaeUPO mutants showed a 1,114-fold increase in secretion and retained activity in 50% organic solvents (e.g., DMSO, methanol) . Mutations in substrate-access channels (e.g., F12Y, L67F) improve catalytic efficiency .

Q. What experimental factors cause variability in enzymatic assays using this compound?

- Methodological Answer :

- pH : Activity of Hypoxylon sp. UPO peaks at pH 7 for this compound but shifts to pH 4–5 for other substrates (e.g., ABTS) .

- Temperature : Enzyme stability declines above 40°C; prolonged incubation at 50°C inactivates UPO within 30 minutes .

- Solvent Compatibility : Activity assays require ≤20% co-solvents (e.g., methanol) to avoid protein denaturation .

Q. How do computational models resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies between experimental and calculated FT-IR/Raman spectra are addressed via scaling factors (B3LYP/6-311++G(d,p)) and total energy distribution (TED) analysis. For example, nitro-group vibrations deviate by <5 cm⁻¹ after scaling, validating DFT models . NBO analysis further explains hyperconjugative interactions (e.g., n(O)→σ*(N–O)) that stabilize the molecule .

Properties

IUPAC Name |

5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWQAKNKGGOVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062558 | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2-(Methylenedioxy)-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2620-44-2 | |

| Record name | 6-Nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-(methylenedioxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8934AS6CY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.